

Application Notes and Protocols for Targeting Complement Receptor 1 (CR1)

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Compound of Interest		
Compound Name:	CR-1-30-B	
Cat. No.:	B8217996	Get Quote

Topic: Complement Receptor 1 (CR1/CD35) as a Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Introduction

Complement Receptor 1 (CR1), also known as CD35, is a type I membrane glycoprotein that plays a crucial role in regulating the complement system, a key component of the innate immune response.[1] The most common variant of CR1 is a large, flexible extracellular domain composed of 30 short consensus repeats (SCRs), also referred to as complement control protein repeats (CCPs).[1][2] These SCRs are organized into four long homologous repeats (LHRs): LHR-A, LHR-B, LHR-C, and LHR-D.[3] CR1 is expressed on a variety of cells, including erythrocytes, leukocytes, glomerular podocytes, and follicular dendritic cells.[2]

As a central regulator of the classical, lectin, and alternative complement pathways, CR1's primary function is to bind the opsonins C3b and C4b. This binding mediates the clearance of immune complexes and pathogens, and it also downregulates complement activation through two distinct mechanisms: decay-accelerating activity (DAA) and cofactor activity (CFA). In its DAA function, CR1 displaces C2a or Bb from the C3 and C5 convertases, thereby inhibiting further complement activation. As a cofactor, CR1 facilitates the cleavage of C3b and C4b by Factor I into their inactive forms.

Given its significant role in modulating the inflammatory response, CR1 has emerged as a promising therapeutic target for a range of conditions, including autoimmune diseases,



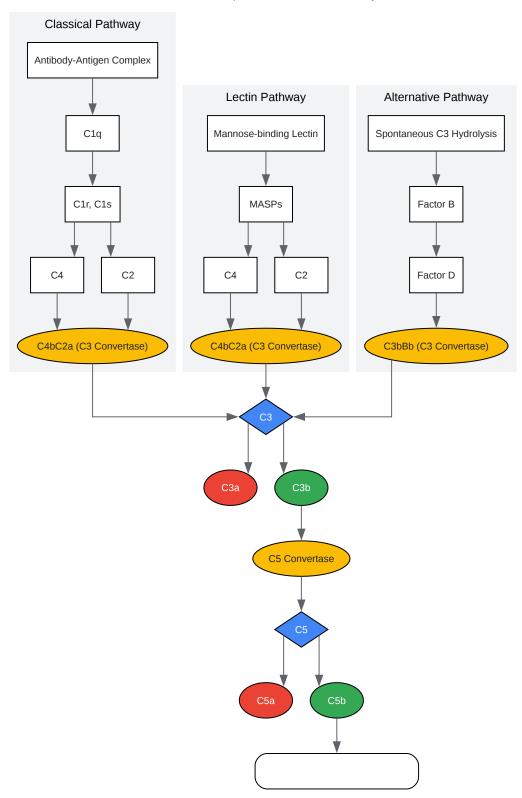
Alzheimer's disease, malaria, and systemic lupus erythematosus. Therapeutic strategies primarily revolve around the development of soluble recombinant CR1 (sCR1) or fragments thereof that can systemically inhibit complement activation.

Signaling Pathways and Mechanisms of Action

CR1's therapeutic potential lies in its ability to inhibit the complement cascade. The following diagrams illustrate the key pathways and the mechanism of CR1-mediated inhibition.

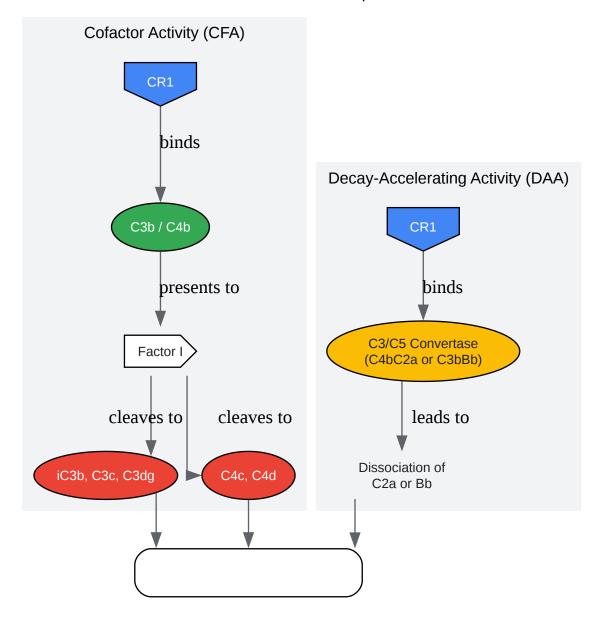


Overview of Complement Activation Pathways





Mechanism of CR1-Mediated Complement Inhibition





Experimental Workflow for CR1 Therapeutic Development **Binding Assays Functional Assays** (SPR, ELISA) (DAA, CFA) Toxicity & PK/PD In Vivo Disease Models

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References

- 1. The Molecular Mechanisms of Complement Receptor 1—It Is Complicated PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complement receptor 1 Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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